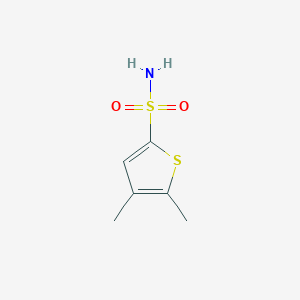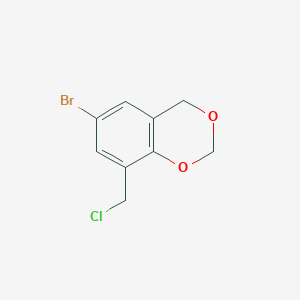
Chloride ion
説明
Chloride ion is an essential molecule that plays a crucial role in various biological processes. It is an anion that carries a negative charge and is present in all living organisms. Chloride ion is involved in maintaining the body's pH balance, regulating fluid balance, and transmitting nerve impulses. Due to its importance, the synthesis method and scientific research applications of chloride ion have been widely studied.
科学的研究の応用
Chloride ion has numerous scientific research applications, including in the fields of chemistry, biology, and medicine. In chemistry, chloride ion is used as a catalyst in various reactions, such as the Friedel-Crafts reaction. In biology, chloride ion is involved in the regulation of cell volume and the transport of ions across cell membranes. In medicine, chloride ion is used in the treatment of cystic fibrosis, a genetic disorder that affects the body's ability to transport chloride ions.
作用機序
Chloride ion functions by maintaining the electrical neutrality of the body's fluids. It acts as an anion, balancing the positively charged cations in the body. Chloride ion also plays a role in regulating the body's pH balance, which is essential for proper cellular function.
生化学的および生理学的効果
Chloride ion has various biochemical and physiological effects on the body. It is involved in the regulation of blood pressure, fluid balance, and acid-base balance. Chloride ion also plays a role in the transmission of nerve impulses and the contraction of muscles.
実験室実験の利点と制限
Chloride ion has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to obtain. Chloride ion is also stable and does not degrade quickly, making it suitable for long-term experiments. However, one limitation is that chloride ion can be difficult to measure accurately, as it is often present in low concentrations in biological samples.
将来の方向性
There are several future directions for the study of chloride ion. One area of research is the role of chloride ion in the immune system. Studies have shown that chloride ion plays a role in the activation of immune cells, and further research may lead to the development of new treatments for immune-related disorders. Another area of research is the use of chloride ion as a biomarker for disease. Changes in chloride ion levels have been linked to various diseases, such as cystic fibrosis and hypertension, and further research may lead to the development of new diagnostic tools. Finally, the study of chloride ion in the brain and nervous system is an area of growing interest, as chloride ion has been linked to various neurological disorders, such as epilepsy and autism. Further research in this area may lead to the development of new treatments for these disorders.
合成法
Chloride ion can be synthesized through various methods, including electrolysis, oxidation, and reduction. Electrolysis involves passing an electric current through a solution of chloride salts, resulting in the production of chlorine gas and chloride ions. Oxidation and reduction reactions involve the transfer of electrons between molecules, resulting in the formation of chloride ions.
特性
IUPAC Name |
chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH/h1H/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZGXHMUGYJMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043969 | |
| Record name | Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
35.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Chloride ion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.3 mg/mL at 25 °C | |
| Record name | Chloride ion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chloride ion | |
CAS RN |
16887-00-6 | |
| Record name | Chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16887-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorides | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016887006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloride ion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q32ZN48698 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chloride ion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-101 °C | |
| Record name | Chloride ion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)

